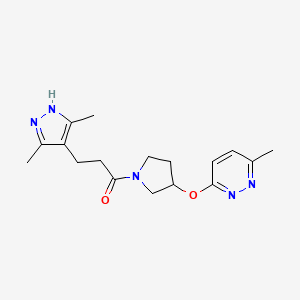
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)propan-1-one is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the synthesis, characterization, and various biological activities associated with this compound, supported by data tables and relevant research findings.
Synthesis and Characterization
Synthesis of this compound typically involves multi-step organic reactions, where key intermediates are formed through nucleophilic substitutions and coupling reactions. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives containing pyrazole and pyrrolidine rings have shown efficacy against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall below 100 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | <125 |
| Compound B | S. aureus | 75 |
| Compound C | Pseudomonas aeruginosa | 150 |
Antifungal Activity
In addition to antibacterial properties, certain derivatives have demonstrated antifungal activity. For example, compounds structurally similar to the target molecule have been tested against Candida albicans, showing promising results with MIC values indicating effective inhibition .
Anticancer Activity
Emerging studies suggest that pyrazole derivatives may possess anticancer properties. In vitro assays have reported that compounds with similar structures induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
Case Studies
Several case studies highlight the biological potential of pyrazole-containing compounds:
- Case Study 1 : A study explored the effects of a pyrazole derivative on human cancer cell lines, revealing a dose-dependent decrease in cell viability. The compound was found to induce apoptosis via mitochondrial pathways.
- Case Study 2 : Another investigation assessed the antibacterial properties of a related compound against multi-drug resistant strains of bacteria. The results indicated significant inhibition, suggesting potential for development into therapeutic agents.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing biological activity. For instance, the introduction of various substituents on the pyrazole ring has been correlated with increased potency against specific bacterial strains .
属性
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-11-4-6-16(21-18-11)24-14-8-9-22(10-14)17(23)7-5-15-12(2)19-20-13(15)3/h4,6,14H,5,7-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUQCTQXJBOECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CCC3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














